molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Cat. No.: B11906636
CAS No.: 56377-55-0
M. Wt: 188.65 g/mol
InChI Key: SJVYIHHIZCLANW-UHFFFAOYSA-N
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Description

3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H13ClO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one typically involves the reaction of 3-chloro-3-methylbutan-2-one with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-hydroxy-3-methyl-1-oxaspiro[3.5]nonan-2-one.

    Oxidation: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-one-3-carboxylic acid.

    Reduction: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-ol.

Scientific Research Applications

3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one involves its ability to undergo various chemical reactions, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in medicinal chemistry, it may interact with biological molecules through substitution or oxidation reactions, leading to the formation of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-oxaspiro[3.5]nonan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-chloro-1-oxaspiro[3.5]nonan-2-one: Lacks the methyl group, affecting its steric properties and reactivity.

Uniqueness

3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis

Properties

CAS No.

56377-55-0

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

SJVYIHHIZCLANW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC12CCCCC2)Cl

Origin of Product

United States

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